N-[(2-methylphenyl)methyl]pyridin-3-amine
CAS No.:
Cat. No.: VC17754044
Molecular Formula: C13H14N2
Molecular Weight: 198.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H14N2 |
|---|---|
| Molecular Weight | 198.26 g/mol |
| IUPAC Name | N-[(2-methylphenyl)methyl]pyridin-3-amine |
| Standard InChI | InChI=1S/C13H14N2/c1-11-5-2-3-6-12(11)9-15-13-7-4-8-14-10-13/h2-8,10,15H,9H2,1H3 |
| Standard InChI Key | RQOLPZYDNORSCL-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=CC=C1CNC2=CN=CC=C2 |
Introduction
N-[(2-methylphenyl)methyl]pyridin-3-amine is an organic compound characterized by its unique structure, which includes a pyridine ring and a methyl-substituted phenyl group. This compound belongs to the class of aromatic amines due to the presence of an amine group attached to an aromatic ring (the pyridine). The molecular formula for this compound indicates it contains carbon, hydrogen, and nitrogen atoms, with a molecular weight of approximately 198.26 g/mol.
Synthesis Methods
The synthesis of N-[(2-methylphenyl)methyl]pyridin-3-amine can be achieved through several methods. These methods often involve the modification of existing organic compounds and can be optimized for yield and purity, particularly in industrial settings where continuous flow reactors may be employed. The choice of solvents, temperature control, and reaction times are critical for optimizing yield and purity. In many cases, inert atmospheres (e.g., nitrogen or argon) are employed to prevent unwanted side reactions.
Biological Activity and Potential Applications
Research into the biological activity of N-[(2-methylphenyl)methyl]pyridin-3-amine suggests that it may exhibit pharmacological properties relevant to medicinal chemistry. Compounds with similar structures often show activity against various biological targets, including enzymes and receptors involved in neurological and inflammatory pathways. The precise mechanism often involves modulation of signaling pathways associated with cell proliferation or apoptosis.
| Potential Biological Activities | Description |
|---|---|
| Anti-inflammatory Effects | May modulate inflammatory pathways by interacting with enzymes and receptors. |
| Anticancer Effects | Could influence cell proliferation or apoptosis pathways. |
| Neurological Effects | May interact with neurological targets, affecting signaling pathways. |
Research Findings and Future Directions
Studies examining the interactions of N-[(2-methylphenyl)methyl]pyridin-3-amine with biological targets are crucial for understanding its potential therapeutic applications. These studies typically involve binding assays and molecular docking simulations to predict how this compound interacts with specific enzymes or receptors. Insights gained from these studies can guide further modifications to enhance efficacy and selectivity.
Comparison with Similar Compounds
Several compounds share structural similarities with N-[(2-methylphenyl)methyl]pyridin-3-amine. Notable examples include other aromatic amines and pyridine derivatives, which also exhibit diverse biological activities. The uniqueness of N-[(2-methylphenyl)methyl]pyridin-3-amine lies in its specific combination of functional groups and their positions, which influence its electronic characteristics, reactivity, and biological activity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume